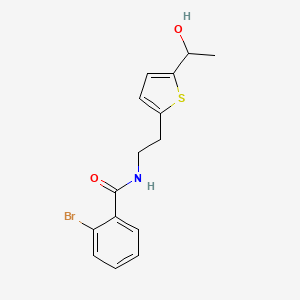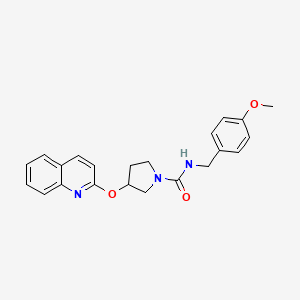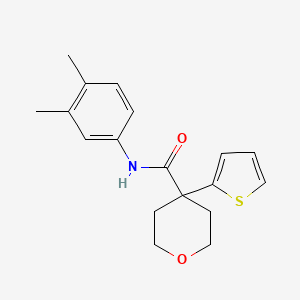
N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .科学的研究の応用
Synthesis and Structural Analysis
The research on compounds related to N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide mainly focuses on their synthesis, crystal structure, and surface analysis. A study by Prabhuswamy et al. (2016) presented the synthesis of a related compound through a specific reaction process, highlighting the crystal structure determined by single-crystal X-ray diffraction studies. This compound exhibits a triclinic crystal system, showcasing the detailed molecular structure stabilized by various hydrogen bond interactions (Prabhuswamy et al., 2016).
Photostabilization of Polyvinyl Chloride
Research into thiophene derivatives, including those similar to this compound, has demonstrated their utility in the photostabilization of rigid poly(vinyl chloride) (PVC). A study conducted by Balakit et al. (2015) synthesized new thiophenes that significantly reduced the level of photodegradation in PVC films, suggesting these compounds' potential as effective photostabilizers for PVC materials (Balakit et al., 2015).
Antimicrobial Activity
The synthesis and characterization of various N-alkoxyphenylhydroxynaphthalenecarboxamides, including those structurally related to this compound, have been explored for their antimycobacterial activity. Goněc et al. (2016) prepared and tested a series of these compounds, finding some with antimycobacterial activity comparable to or higher than rifampicin against Mycobacterium tuberculosis, highlighting their potential in antimicrobial applications (Goněc et al., 2016).
Electrochromic and Photocatalytic Applications
Studies on aromatic polyamides containing various substituents, similar to the core structure of this compound, have shown potential in electrochromic and photocatalytic applications. Liou and Chang (2008) synthesized a series of polyamides with inherent viscosities and excellent thermal stability, suitable for electrochromic devices due to their good solubility and film-forming abilities (Liou & Chang, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(12-14(13)2)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGXPHQXBFAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

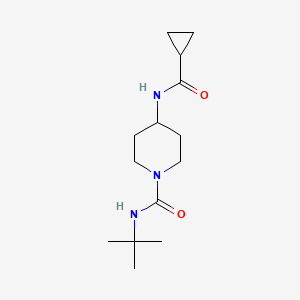
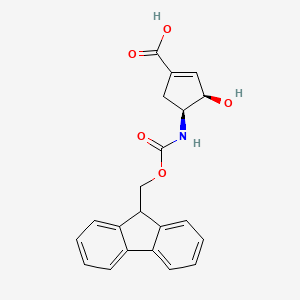
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2710951.png)
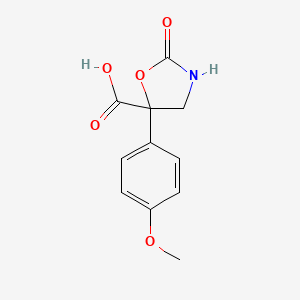

methanesulfonamide](/img/structure/B2710955.png)
![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)

![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)
![2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2710962.png)
